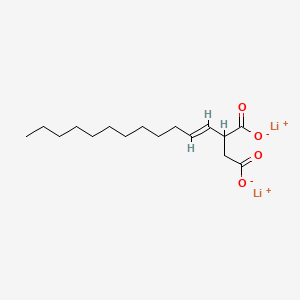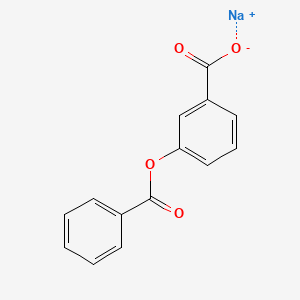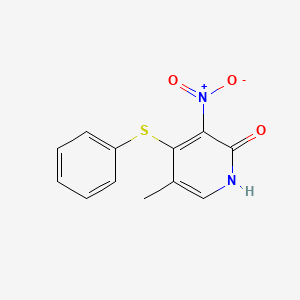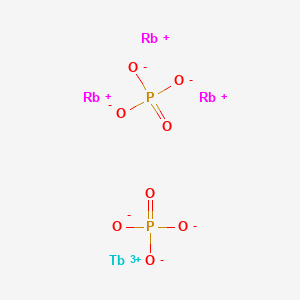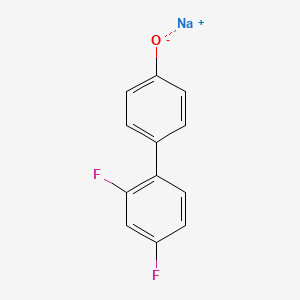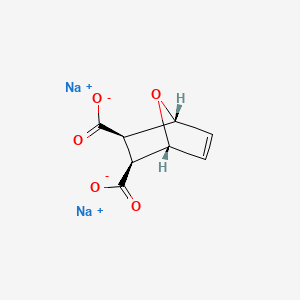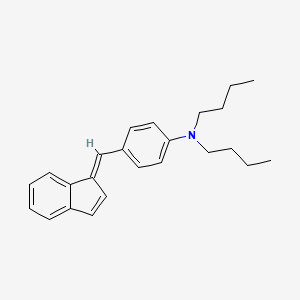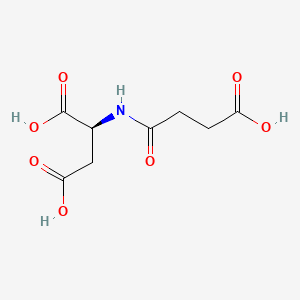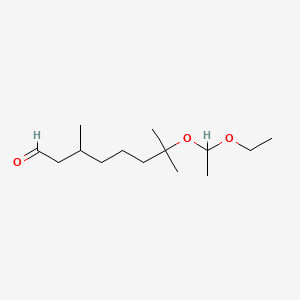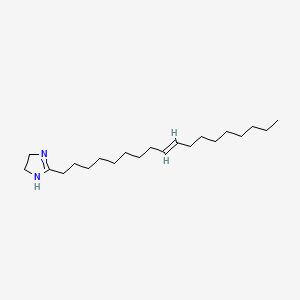
4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a long aliphatic chain (9-octadecenyl) attached to the imidazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole typically involves the reaction of imidazole with 9-octadecenyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.
Substitution: The aliphatic chain can be modified through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce tetrahydroimidazole compounds.
Applications De Recherche Scientifique
4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole involves its interaction with biological membranes. The long aliphatic chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole
- 4,5-Dihydro-2-(9-octadecenyl)-1-methyl-1H-imidazole
Uniqueness
4,5-Dihydro-2-(9-octadecenyl)-1H-imidazole is unique due to its specific aliphatic chain length and position, which confer distinct chemical and physical properties. This uniqueness makes it particularly effective in applications requiring membrane disruption.
Propriétés
Numéro CAS |
71913-12-7 |
|---|---|
Formule moléculaire |
C21H40N2 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
2-[(E)-octadec-9-enyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19-20-23-21/h9-10H,2-8,11-20H2,1H3,(H,22,23)/b10-9+ |
Clé InChI |
QULUVEPNTKJBMR-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCC1=NCCN1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCC1=NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
